3-Flavanol, cis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

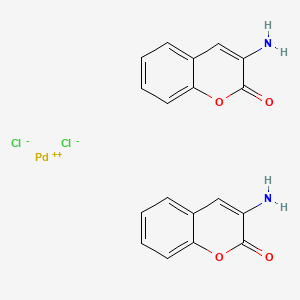

3-Flavanol, cis-: is a type of flavonoid, specifically a flavan-3-ol, which is a subgroup of flavonoids. These compounds are derivatives of flavans and possess a 2-phenyl-3,4-dihydro-2H-chromen-3-ol skeleton. Flavan-3-ols are structurally diverse and include a range of compounds such as catechin, epicatechin gallate, epigallocatechin, and epigallocatechin gallate . They are commonly found in various plants and play a role in plant defense mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Flavanol, cis- typically involves the reduction of anthocyanidins catalyzed by anthocyanidin reductase enzyme . Traditional extraction methods for flavonoids often use ethanol and methanol, with common extraction techniques including dipping, percolation, and reflux .

Industrial Production Methods: Industrial production of flavan-3-ols, including 3-Flavanol, cis-, often involves the extraction from natural sources such as cocoa, red wine, green tea, red grapes, berries, and apples . The bioavailability of these compounds can be influenced by food processing, cooking, digestion, and biotransformation .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Flavanol, cis- undergoes various chemical transformations such as epimerization, oxidation, polymerization, and cleavage during food processing .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and acids. For example, the oxidation of flavan-3-ols can lead to the formation of quinones, which can further react to form polymers .

Major Products: The major products formed from these reactions include oligomeric and polymeric forms of flavan-3-ols, such as proanthocyanidins .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Flavanol, cis- is studied for its antioxidant properties and its ability to scavenge free radicals .

Biology: In biology, it is researched for its role in plant defense mechanisms and its interactions with other organisms .

Medicine: In medicine, flavan-3-ols are investigated for their potential health benefits, including cardiovascular health, neuroprotection, and anti-inflammatory effects .

Industry: In the industry, flavan-3-ols are used in the production of functional foods and nutraceuticals due to their health-promoting properties .

Wirkmechanismus

The mechanism of action of 3-Flavanol, cis- involves its antioxidant activity, which includes scavenging free radicals and modulating intracellular signaling pathways . It also affects membrane fluidity and regulates cytokine release or action . These actions contribute to its protective effects against neurodegeneration and cardiovascular diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 3-Flavanol, cis- include catechin, epicatechin gallate, epigallocatechin, and epigallocatechin gallate . These compounds share a similar flavan-3-ol skeleton but differ in their hydroxylation patterns and stereochemistry .

Uniqueness: The uniqueness of 3-Flavanol, cis- lies in its specific stereochemistry, which can influence its bioactivity and interactions with biological targets .

Eigenschaften

CAS-Nummer |

116002-72-3 |

|---|---|

Molekularformel |

C15H14O2 |

Molekulargewicht |

226.27 g/mol |

IUPAC-Name |

(2R,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |

InChI-Schlüssel |

OEIJRRGCTVHYTH-UKRRQHHQSA-N |

Isomerische SMILES |

C1[C@H]([C@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |

Kanonische SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)

![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)